(S)-1-(4-Pyridyl)-1,3-propanediol
Overview
Description
“1,3-Propanediol, 1-(4-pyridinyl)-, (1S)-” is a chemical compound with the CAS Number: 685111-87-9 . It has a molecular weight of 153.18 . The IUPAC name for this compound is (1S)-1-(4-pyridinyl)-1,3-propanediol . It is commonly known as PHB or polyhydroxybutyrate, which is a polyester polymer that is biodegradable and produced by microorganisms.
Molecular Structure Analysis
The InChI code for “1,3-Propanediol, 1-(4-pyridinyl)-, (1S)-” is 1S/C8H11NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-5,8,10-11H,3,6H2/t8-/m0/s1 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Scientific Research Applications of “1,3-Propanediol, 1-(4-pyridinyl)-, (1S)-”
Genetically Engineered Microorganisms for Biosynthesis Recent advances in genetic engineering have led to the development of microorganisms capable of efficiently producing 1,3-Propanediol (1,3-PD) from glycerol, a process that is economically viable and environmentally friendly. Genetically modified strains such as Clostridium butyricum and Klebsiella pneumoniae have been created to overcome the limitations of natural microorganisms, such as low productivity and metabolite inhibition, significantly improving yield and efficiency in the biosynthesis of 1,3-PD (Yang et al., 2018).
Microbial Purification Techniques Microbial purification techniques have been developed to utilize byproducts generated during the fermentation process of 1,3-PD production. For example, strains of Alcaligenes faecalis and Bacillus licheniformis have been identified for their ability to consume organic acids generated as byproducts, thereby improving the efficiency of 1,3-PD production and reducing waste (Szymanowska-Powałowska et al., 2013).
Biotechnological Production Techniques The biotechnological production of 1,3-PD has seen significant advancements, including the development of various bioprocess cultivation techniques and the use of natural and/or genetically engineered microbes. This includes direct production from sugars like glucose by recombinant strains, showcasing the potential for a sustainable alternative to chemical synthesis (Kaur et al., 2012).
Downstream Processing and Recovery The downstream processing and recovery of 1,3-PD from fermentation broths have been studied extensively, aiming to improve yield, purity, and reduce energy consumption. Techniques such as evaporation, distillation, and membrane filtration have been explored to effectively separate and purify 1,3-PD from fermentation broths (Xiu & Zeng, 2008).
Engineering Microbial Strains for Enhanced Production Microbial strains have been engineered to increase tolerance and productivity of 1,3-PD, utilizing various substrates including glucose and glycerol. This includes the creation of strains with the ability to convert 3-hydroxypropionic acid to 1,3-PD efficiently, offering a promising avenue for industrial-scale production from diverse carbohydrate sources (Li et al., 2021).
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes represent specific safety and hazard precautions that need to be taken while handling this compound.
Mechanism of Action
Target of Action
Pyridinium salts, which are structurally similar to this compound, are known to interact with a wide range of biological targets . They have been used as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Mode of Action
It’s known that pyridinium compounds can interact with dna via intercalation of 4-pyridyl rings between at base pairs . This interaction could potentially alter the structure and function of the DNA, leading to various cellular effects.
Biochemical Pathways
Pyridinium compounds have been shown to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Based on the known activities of similar pyridinium compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
(1S)-1-pyridin-4-ylpropane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-5,8,10-11H,3,6H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPWSASGSYTONB-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CCO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@H](CCO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582658 | |
Record name | (1S)-1-(Pyridin-4-yl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685111-87-9 | |
Record name | (1S)-1-(Pyridin-4-yl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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